molecular formula C14H17NO5 B1394381 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester CAS No. 1229626-92-9

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Cat. No.: B1394381
CAS No.: 1229626-92-9
M. Wt: 279.29 g/mol
InChI Key: YUOXVYJORIVZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is an organic compound that features a tetrahydropyran ring substituted with a nitrobenzyl group and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable nucleophile.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: 4-(4-Amino-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester.

    Hydrolysis of Ester Group: 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid.

Scientific Research Applications

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    4-(4-Amino-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is unique due to the presence of both a nitrobenzyl group and a tetrahydropyran ring, which can impart specific chemical and biological properties

Properties

IUPAC Name

methyl 4-[(4-nitrophenyl)methyl]oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(16)14(6-8-20-9-7-14)10-11-2-4-12(5-3-11)15(17)18/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOXVYJORIVZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 5
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 6
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.